(2-Isocyanatoethenyl)benzene

Description

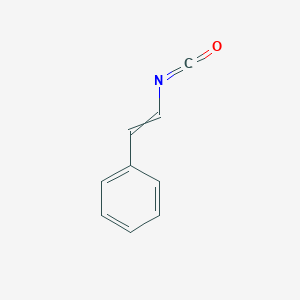

(2-Isocyanatoethenyl)benzene (IUPAC name: 1-isocyanato-2-vinylbenzene) is an aromatic compound consisting of a benzene ring substituted with a vinyl group (-CH₂CH₂-) and an isocyanate (-NCO) functional group. The isocyanate group confers high reactivity toward nucleophiles, making it valuable in polymerization reactions and the synthesis of polyurethanes, adhesives, and coatings.

Properties

IUPAC Name |

2-isocyanatoethenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-8-10-7-6-9-4-2-1-3-5-9/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEUMGUZBPZVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618521 | |

| Record name | (2-Isocyanatoethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4737-20-6 | |

| Record name | (2-Isocyanatoethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4737-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Isocyanatoethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Isocyanatoethenyl)benzene typically involves the reaction of benzene derivatives with isocyanates. One common method is the electrophilic aromatic substitution reaction, where an isocyanate group is introduced to the benzene ring through a vinyl group. This process often requires catalysts and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity. Industrial methods also focus on the efficient separation and purification of the final product to meet commercial standards.

Chemical Reactions Analysis

Types of Reactions: (2-Isocyanatoethenyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the isocyanate group to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(2-Isocyanatoethenyl)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.

Medicine: Research explores its potential use in drug development and as a precursor for pharmaceuticals.

Industry: It is utilized in the production of polyurethanes, coatings, adhesives, and other materials due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of (2-Isocyanatoethenyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity makes it a valuable intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (2-Isocyanatoethenyl)benzene with three related compounds:

Key Observations :

- Fluorinated Derivatives: The 3,4-difluoro substitution in 3,4-Difluoro-trans-styryl isocyanate introduces electron-withdrawing effects, which may increase electrophilicity of the isocyanate group compared to the non-fluorinated parent compound .

- Isothiocyanate vs. Isocyanate: Replacing oxygen with sulfur in the functional group (e.g., -NCS vs.

- Thioether Linkage : The presence of a thioether group in [(2-Isothiocyanatoethyl)thio]benzene adds steric bulk and alters electronic conjugation, which could influence desorption or fragmentation patterns under electron impact .

Reactivity and Electron-Induced Fragmentation

While direct data on this compound is scarce, studies on benzene derivatives under electron-stimulated desorption (ESD) provide insights:

- Fragmentation Mechanisms : For condensed benzene, ESD yields are dominated by dipolar dissociation (DD) and dissociative electron attachment (DEA), producing lighter anions (e.g., H⁻) and cations (e.g., H⁺) .

- Metal Substrate Effects : Adsorption on Pt surfaces enhances secondary electron emission, which may neutralize cationic fragments (e.g., H⁺) more efficiently than anions, leading to higher anion-to-cation yield ratios (~300–700) .

- Fluorinated analogs (e.g., 3,4-Difluoro-trans-styryl isocyanate) may exhibit enhanced stability under electron impact due to strong C-F bonds .

Comparative Data on Desorption Yields

The table below summarizes ESD yields for benzene and related systems (adapted from ):

| Compound | Primary Anions | Primary Cations | Anion/Cation Yield Ratio | Dominant Mechanism |

|---|---|---|---|---|

| Condensed benzene on Pt | H⁻, C₂H⁻ | H⁺, CH₃⁺ | 300–700 | DD, DEA |

| Thiophene on Pt | S⁻, CH₂S⁻ | H⁺, CH₃⁺ | ~200 | DEA |

| Pyrimidine on Pt | CN⁻, N⁻ | H⁺, CH₃⁺ | ~100 | DD |

Inferences for this compound :

- The isocyanate group’s polarity may increase DD cross-sections compared to pure benzene, favoring lighter fragment desorption (e.g., NCO⁻ or CH₂=CH⁻).

- Fluorinated derivatives could exhibit suppressed cation yields due to stronger bonding with metal substrates .

Biological Activity

(2-Isocyanatoethenyl)benzene, also known as 2-(2-isocyanatoethyl)benzene, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies, mechanisms of action, and potential applications in medicine.

The compound features an isocyanate functional group, which is known for its reactivity with nucleophiles, including amino acids in proteins. This reactivity can lead to modifications in biological molecules, influencing their function and stability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Notably, one study reported a compound with a GI50 value of 0.06 μM against MCF-7 cells, which is six times more potent than the standard chemotherapy drug irinotecan .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | GI50 Value (μM) | Comparison to Irinotecan |

|---|---|---|---|

| 8a | MCF-7 | 0.06 ± 0.014 | 6x more potent |

| 8h | MCF-7 | 0.23 ± 0.015 | 4x more potent |

| 8i | HCT116 | 0.33 ± 0.042 | 2x more potent |

This data indicates that modifications to the benzene ring can enhance the anticancer properties significantly.

The mechanism by which this compound exerts its biological effects involves its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to alterations in protein structure and function, potentially triggering apoptotic pathways in cancer cells . Moreover, studies suggest that these compounds may act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial activity. The isocyanate group is known for its ability to react with amines and thiols, which may contribute to its effectiveness against various microbial strains. However, specific data on the antimicrobial efficacy of this compound is still limited and requires further investigation.

Case Studies

A notable case study examined the use of related isocyanate compounds in drug development for neurotropic viruses. These compounds showed promising results in inhibiting viral replication and provided insights into their potential therapeutic applications beyond oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.